(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine
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Overview
Description
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. This specific compound is characterized by the presence of a chlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with formaldehyde and a suitable diol, followed by cyclization to form the benzoxazine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the benzoxazine ring.
Reduction: Reduction reactions may target the chlorophenyl group or the benzoxazine ring, leading to the formation of various reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoxazines.
Scientific Research Applications
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine: Lacks the chlorophenyl group, resulting in different chemical properties.
(4aR,8aS)-2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
Uniqueness: The presence of the chlorophenyl group in (4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72450-81-8 |
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Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine |
InChI |
InChI=1S/C14H16ClNO/c15-12-7-5-10(6-8-12)14-16-13-4-2-1-3-11(13)9-17-14/h5-8,11,13H,1-4,9H2/t11-,13-/m0/s1 |
InChI Key |
RZDVEKXILOMJPT-AAEUAGOBSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)COC(=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC2C(C1)COC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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